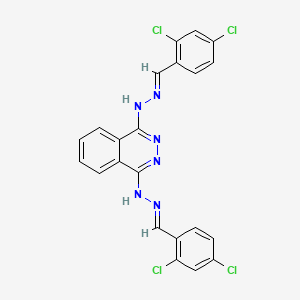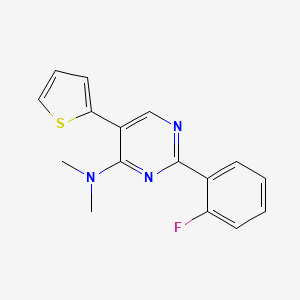
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with fluorophenyl and thiophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions: The introduction of the fluorophenyl and thiophenyl groups can be achieved through nucleophilic aromatic substitution reactions. Common reagents include fluorobenzene and thiophene derivatives.
N,N-Dimethylation: The dimethylation of the amine group can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially leading to the formation of dihydropyrimidine derivatives or defluorinated products.
Substitution: The compound can participate in various substitution reactions, including halogen exchange or nucleophilic substitution at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives and defluorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Material Science: It is explored for use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The fluorophenyl and thiophenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- 2-(2-Bromophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- 2-(2-Methylphenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
Uniqueness
The presence of the fluorophenyl group in 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.
Propiedades
Número CAS |
823796-20-9 |
|---|---|
Fórmula molecular |
C16H14FN3S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-N,N-dimethyl-5-thiophen-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H14FN3S/c1-20(2)16-12(14-8-5-9-21-14)10-18-15(19-16)11-6-3-4-7-13(11)17/h3-10H,1-2H3 |
Clave InChI |
CDHKOIGSITUSFB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC=C1C2=CC=CS2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






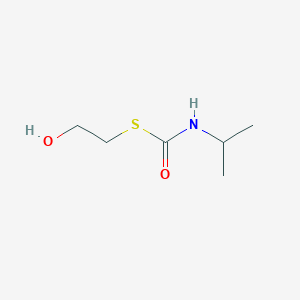
![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
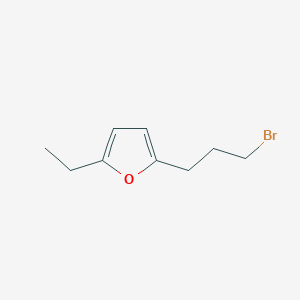
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
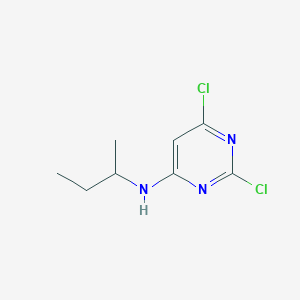
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
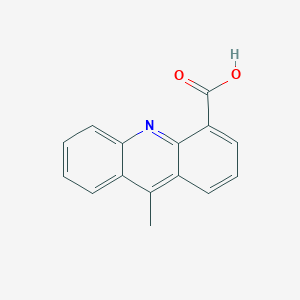
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
